molecular formula C35H53FeN5O12 B10759572 Carboxymycobactin T

Carboxymycobactin T

Cat. No.: B10759572
M. Wt: 791.7 g/mol
InChI Key: RIRVLMVQOVSMLJ-QMDLAEJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxymycobactin T is a siderophore produced by Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Siderophores are molecules that bind and transport iron, which is essential for bacterial growth and survival. This compound has a high affinity for ferric iron and plays a crucial role in the iron acquisition process of Mycobacterium tuberculosis, especially under iron-limiting conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carboxymycobactin T involves the biosynthesis of mycobactin and carboxymycobactin siderophores by mycobactin synthases. These enzymes facilitate the assembly of the siderophore molecules through a series of enzymatic reactions. The process includes the incorporation of amino acids and hydroxy acids into a cyclic depsipeptide structure .

Industrial Production Methods: Industrial production of this compound is typically carried out through fermentation processes using genetically engineered strains of Mycobacterium tuberculosis. These strains are cultivated in iron-depleted media to induce the production of siderophores. The siderophores are then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Carboxymycobactin T primarily undergoes complexation reactions with ferric iron. It can also participate in redox reactions where the ferric iron is reduced to ferrous iron. Additionally, this compound can undergo hydrolysis under acidic or basic conditions .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Carboxymycobactin T has several scientific research applications:

Mechanism of Action

Carboxymycobactin T exerts its effects by binding ferric iron with high affinity and transporting it into the bacterial cell. The siderophore binds to ferric iron in the extracellular environment and forms a ferri-carboxymycobactin complex. This complex is then recognized and transported into the cell by specific receptors such as HupB. Once inside the cell, the ferric iron is released and utilized for various metabolic processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C35H53FeN5O12

Molecular Weight

791.7 g/mol

IUPAC Name

(Z,10S)-10-hydroxy-10-[hydroxy-[(5R)-6-[3-[[(3R)-1-hydroxy-2-oxoazepan-3-yl]amino]-3-oxopropoxy]-5-[[(2S,4S)-2-(2-hydroxyphenyl)-1,3-oxazolidine-4-carbonyl]amino]-6-oxohexyl]amino]dec-8-enoic acid;iron

InChI

InChI=1S/C35H53N5O12.Fe/c41-28-16-8-7-13-24(28)33-38-27(23-52-33)32(46)37-26(35(48)51-22-19-29(42)36-25-14-9-12-21-40(50)34(25)47)15-10-11-20-39(49)30(43)17-5-3-1-2-4-6-18-31(44)45;/h5,7-8,13,16-17,25-27,30,33,38,41,43,49-50H,1-4,6,9-12,14-15,18-23H2,(H,36,42)(H,37,46)(H,44,45);/b17-5-;/t25-,26-,27+,30+,33+;/m1./s1

InChI Key

RIRVLMVQOVSMLJ-QMDLAEJKSA-N

Isomeric SMILES

C1CCN(C(=O)[C@@H](C1)NC(=O)CCOC(=O)[C@@H](CCCCN([C@H](/C=C\CCCCCCC(=O)O)O)O)NC(=O)[C@@H]2CO[C@H](N2)C3=CC=CC=C3O)O.[Fe]

Canonical SMILES

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCN(C(C=CCCCCCCC(=O)O)O)O)NC(=O)C2COC(N2)C3=CC=CC=C3O)O.[Fe]

Origin of Product

United States

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